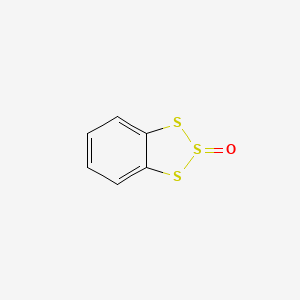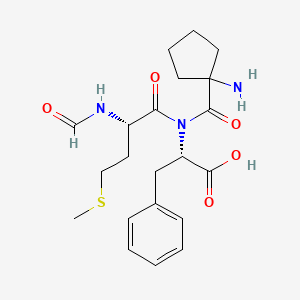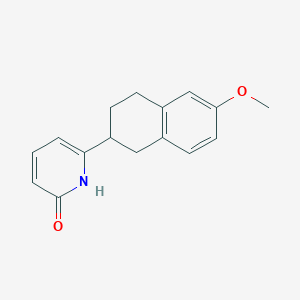
6-(1,2,3,4-Tetrahydro-6-methoxy-2-naphthyl)-2(1H)-pyridone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,2,3,4-Tetrahydro-6-methoxy-2-naphthyl)-2(1H)-pyridone is a member of tetralins.
Applications De Recherche Scientifique
Chemical Properties and Reactions
6-(1,2,3,4-Tetrahydro-6-methoxy-2-naphthyl)-2(1H)-pyridone is a compound that has been studied in the context of its chemical reactions and properties. For instance, the kinetics and mechanism of its electrophilic substitution have been explored, demonstrating its reactivity in various chemical processes (Katritzky, Tarhan, & Suna Tarhan, 1970). Additionally, its nucleophilic substitution reactions have been studied, leading to the synthesis of various heterocyclic compounds, indicating its versatility as a chemical reagent (Victory, Teixidó, & Borrell, 1992).
Photoreactivity
The photoreactivity of pyridones, including compounds structurally similar to this compound, has been extensively studied. These compounds are known for their ability to undergo photocycloadditions, which can be highly regio- and stereospecific. This property is significant in the field of photochemistry and can be exploited in various synthetic applications (Sieburth, Mcgee, Zhang, & Chen, 2000).
Molecular Structure Analysis
Studies have also focused on understanding the molecular structure of related pyridone compounds. For instance, X-ray single-crystal analysis and quantum chemical calculations have been used to characterize the structures of methoxy substituted pyridones. These studies contribute to a deeper understanding of the molecular properties and potential applications of these compounds in various scientific fields (Mirković et al., 2014).
Synthesis and Applications in Medicinal Chemistry
The synthesis and potential applications in medicinal chemistry of related 2-pyridone compounds have been explored. For example, specific pyridone derivatives have been synthesized and studied for their inhibitory activity against enzymes and potential use as pharmaceutical agents. This highlights the compound's relevance in drug discovery and development (Oliveras et al., 2021).
Propriétés
| 93008-89-0 | |
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
6-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C16H17NO2/c1-19-14-8-7-11-9-13(6-5-12(11)10-14)15-3-2-4-16(18)17-15/h2-4,7-8,10,13H,5-6,9H2,1H3,(H,17,18) |
Clé InChI |
ZJPDJIYPZYRXEC-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
SMILES canonique |
COC1=CC2=C(CC(CC2)C3=CC=CC(=O)N3)C=C1 |
| 93008-89-0 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





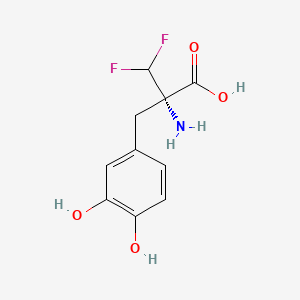
![14-[Bis(2-chloroethyl)amino]-7-methoxy-3-(prop-2-en-1-yl)-1,2,3,4,7,7a-hexahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1196891.png)
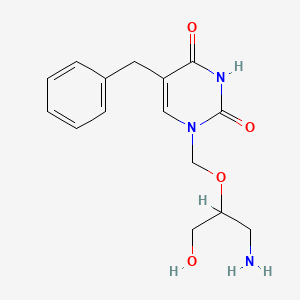
![11-methyl-6H-pyrido[4,3-b]carbazole-5-carbaldehyde](/img/structure/B1196895.png)
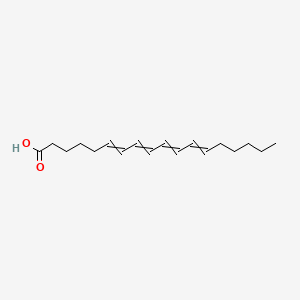

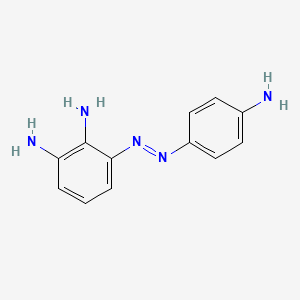
![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)

